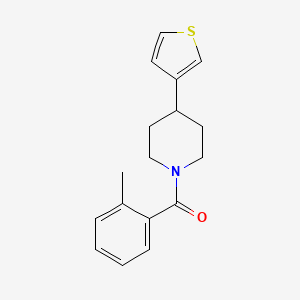

(4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone” is a compound that pertains to the field of therapeutic compounds . It is a part of certain compounds that inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This compound is used in pharmaceutical compositions and is used both in vitro and in vivo to inhibit 11 β-hydroxysteroid dehydrogenase type 1 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, this compound’s structural features, such as the thiophene ring and piperidine moiety, are of interest for drug design. These features are often explored for their binding affinity to biological targets, potentially leading to the development of new pharmaceuticals. For instance, piperidine derivatives are known for their CNS activity, making them candidates for neurological disorder treatments .

Materials Science

The compound’s potential applications in materials science stem from its organic semiconductor properties due to the thiophene unit. Thiophene-containing compounds are used in the creation of organic field-effect transistors (OFETs) and photovoltaic cells, which are pivotal in the development of flexible electronics .

Chemical Engineering

In chemical engineering, such compounds can be utilized in process optimization. The piperidine component, for example, might be involved in catalysis or as an intermediate in the synthesis of more complex molecules. Its application could be in the design of new synthetic routes that are more efficient or environmentally friendly .

Environmental Science

This compound could be investigated for its environmental impact, particularly in the degradation of pollutants. Its potential to interact with other chemicals makes it a candidate for studying degradation pathways or as a part of a larger compound that could help in bioremediation efforts .

Analytical Chemistry

Analytical chemists might explore the use of this compound as a reagent or a standard in various analytical techniques. Its unique structure could be beneficial in chromatography or spectrometry to help identify or quantify other substances .

Pharmacology

In pharmacology, the compound’s derivatives could be studied for their therapeutic effects. Piperidine derivatives are known to exhibit a range of biological activities, including antitumor, antimicrobial, and analgesic properties. Research into this compound could lead to the discovery of new drugs with improved efficacy and safety profiles .

Wirkmechanismus

Target of Action

The primary target of (4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .

Mode of Action

(4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone acts by inhibiting the activity of 11 β-HSD1 . By doing so, it reduces the levels of active cortisol, thereby modulating the processes regulated by this hormone .

Biochemical Pathways

The inhibition of 11 β-HSD1 affects several biochemical pathways. It primarily impacts the glucocorticoid pathway, leading to a decrease in the production of active cortisol . This can have downstream effects on various processes, including glucose metabolism, lipid metabolism, and the immune response .

Result of Action

By inhibiting 11 β-HSD1 and reducing cortisol levels, (4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone could potentially ameliorate conditions associated with excessive cortisol activity. These include metabolic syndrome disorders such as type 2 diabetes and obesity, as well as associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders . It may also be beneficial in treating CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .

Eigenschaften

IUPAC Name |

(2-methylphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-13-4-2-3-5-16(13)17(19)18-9-6-14(7-10-18)15-8-11-20-12-15/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOMUIZCHSLFNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2779459.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2779467.png)

![1H-Isoindole-4-carboxylic acid, 2-[(4-fluorophenyl)methyl]-2,3-dihydro-3-oxo-](/img/structure/B2779470.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B2779474.png)